molecular formula C14H10N4 B11044701 (3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

(3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B11044701
M. Wt: 234.26 g/mol
InChI Key: OUULQITUQQNXSI-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an amino group attached to a butadienyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-2-amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of cyanide-containing reagents, which are highly toxic .

Chemical Reactions Analysis

Types of Reactions

(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol and DMF. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-2-amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple cyano groups and an amino group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

(3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C14H10N4/c1-10-2-4-11(5-3-10)6-12(7-15)14(18)13(8-16)9-17/h2-6H,18H2,1H3/b12-6+

InChI Key

OUULQITUQQNXSI-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C(=C(C#N)C#N)N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.